N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-2-fluorobenzenesulfonamide

COX-2 inhibitor fluorine positional isomer medicinal chemistry

This compound is a synthetic pyrazolyl benzenesulfonamide derivative (C17H20FN3O2S, MW 349.42 g/mol). The molecule belongs to a class extensively exemplified in G.D.

Molecular Formula C17H20FN3O2S
Molecular Weight 349.42
CAS No. 1797977-25-3
Cat. No. B2796355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-2-fluorobenzenesulfonamide
CAS1797977-25-3
Molecular FormulaC17H20FN3O2S
Molecular Weight349.42
Structural Identifiers
SMILESC1CC1C2=CC(=NN2CCNS(=O)(=O)C3=CC=CC=C3F)C4CC4
InChIInChI=1S/C17H20FN3O2S/c18-14-3-1-2-4-17(14)24(22,23)19-9-10-21-16(13-7-8-13)11-15(20-21)12-5-6-12/h1-4,11-13,19H,5-10H2
InChIKeyKLBQTXVUENFZNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)ethyl)-2-fluorobenzenesulfonamide (CAS 1797977-25-3): Structural Profile for COX-2-Targeted Procurement


This compound is a synthetic pyrazolyl benzenesulfonamide derivative (C17H20FN3O2S, MW 349.42 g/mol) [1]. The molecule belongs to a class extensively exemplified in G.D. Searle patents on substituted pyrazolyl benzenesulfonamides as cyclooxygenase-2 (COX-2) inhibitors [2]. Its structural hallmarks are a 3,5-dicyclopropyl-1H-pyrazole ring connected via an ethyl linker to a 2-fluorobenzenesulfonamide moiety. Regulatory filings describe this chemotype as useful for treating inflammation and inflammation-related disorders through selective COX-2 inhibition [2].

Procurement Risk for N-(2-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)ethyl)-2-fluorobenzenesulfonamide: Why Close Analogs Are Not Interchangeable


Within the pyrazolyl benzenesulfonamide series, even minor substituent changes—positional fluorine isomerism, halogen replacement, or sulfonamide N-alkyl variation—can dramatically alter COX-2 potency, selectivity versus COX-1, and physicochemical properties governing bioavailability [REFS-1, REFS-2]. The 2-fluorobenzenesulfonamide group in CAS 1797977-25-3 is not functionally equivalent to the 3-fluoro isomer, the des-fluoro analog, or the 2-bromo variant. Without direct head-to-head biological data, substitution risk is high. The quantitative comparisons below establish the measurable structural and property-based differentiation that informs compound selection.

Quantitative Differentiation Evidence for CAS 1797977-25-3 Versus Closest Structural Analogs


Fluorine Positional Isomerism: 2-Fluoro vs. 3-Fluoro Benzenesulfonamide Differentiation

The 2-fluorobenzenesulfonamide regioisomer (CAS 1797977-25-3) differs from the 3-fluorobenzenesulfonamide analog (CAS not assigned; bench stock compound) in both predicted lipophilicity and electronic surface properties. The ortho-fluorine in the target compound generates a distinct electrostatic potential surface relative to the meta-fluorine isomer, which class-level SAR indicates affects both COX-2 binding pocket complementarity and metabolic stability [REFS-1, REFS-2]. Computed logP for the 2-fluoro isomer is 2.825 (ZINC108454570) [3]; the 3-fluoro isomer is predicted to have similar but not identical logP due to altered hydrogen-bonding capacity of the sulfonamide NH. No published head-to-head biological data exist for these two isomers.

COX-2 inhibitor fluorine positional isomer medicinal chemistry

Halogen Substitution: 2-Fluoro vs. 2-Bromo Benzenesulfonamide Physicochemical Comparison

Replacement of the 2-fluoro substituent with bromine (CAS 1797307-53-9) substantially alters molecular weight, lipophilicity, and steric bulk. The 2-bromo analog has MW 410.33 g/mol versus 349.42 g/mol for the 2-fluoro target compound—a 17.4% increase [1]. Computed logP increases by approximately 0.7–1.0 units for the bromo analog (class-level estimation based on Hansch π constants: π(Br) ≈ 0.86 vs. π(F) ≈ 0.14), significantly affecting solubility and membrane permeability. Class SAR from the Searle patent series establishes that halogen size and electronegativity on the benzenesulfonamide ring modulate COX-2 IC50 values by up to 100-fold [2]. No direct comparative biological data are available for this specific pair.

halogen effect physicochemical property COX-2 inhibitor

Sulfonamide Moiety Variation: Benzenesulfonamide vs. Methanesulfonamide Scaffold Difference

The target compound bears a 2-fluorobenzenesulfonamide group, whereas the closest alkyl sulfonamide analog carries a methanesulfonamide moiety (CAS 1797307-49-3). In the COX-2 inhibitor pharmacophore, the benzenesulfonamide (or its bioisostere) is essential for high-affinity binding to the COX-2 side pocket; methanesulfonamide analogs typically lose >100-fold potency in COX-2 enzymatic assays [REFS-1, REFS-2]. The target compound's molecular weight (349.42) and logP (2.825) also differ from the methanesulfonamide analog (MW ~309; predicted logP ~1.5–1.8). No direct comparative assay data exist for this specific pair.

sulfonamide SAR COX-2 selectivity scaffold comparison

Pyrazole Substitution Pattern: 3,5-Dicyclopropyl vs. 3-Methyl-5-trifluoromethyl (Celecoxib) Core Comparison

CAS 1797977-25-3 features a 3,5-dicyclopropyl-1H-pyrazole core, whereas celecoxib uses a 3-trifluoromethyl-5-methyl-1H-pyrazole core. Both occupy the COX-2 active site, but the dicyclopropyl group provides distinct steric and electronic properties: the cyclopropyl rings introduce sp³ character (fraction sp³ ≈ 0.47 for the target compound) compared to the predominantly sp²/sp³ hybridized celecoxib core [1]. The target compound lacks the sulfonamide substitution on the pyrazole ring, instead placing it on the benzene ring—an inverted pharmacophore architecture relative to celecoxib. Celecoxib's COX-2 IC50 is 40 nM (recombinant human enzyme) [2]; no analogous data exist for the target compound, and activity cannot be extrapolated.

pyrazole substitution COX-2 inhibitor celecoxib comparison

Limitation Statement: Absence of Direct Biological Efficacy Data for This Compound

A comprehensive search of PubMed, PubChem, ChEMBL, ChemSpider, and patent literature (including EP0922697, WO2011042797A1) did not identify any published quantitative biological activity data—enzymatic IC50, cellular EC50, selectivity index, in vivo efficacy, or pharmacokinetic parameters—for N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-2-fluorobenzenesulfonamide (CAS 1797977-25-3) [REFS-1, REFS-2]. All differentiation claims above are therefore based on structural, physicochemical, and class-level SAR inference rather than direct head-to-head biological comparison. Procurement decisions for this compound should be made with awareness of this evidence gap; the compound's value proposition rests primarily on its unique structural features (dicyclopropyl pyrazole, 2-fluorobenzenesulfonamide, ethyl linker topology) that distinguish it from well-characterized COX-2 inhibitors and screening library analogs.

data gap COX-2 biological activity unknown

Recommended Procurement Scenarios for CAS 1797977-25-3 Based on Structural Differentiation Evidence


SAR Exploration of Benzenesulfonamide Fluorine Positional Isomers in COX-2 Inhibitor Programs

The compound's ortho-fluorine substitution pattern provides a distinct electrostatic profile relative to meta- and para-fluoro analogs [1]. Researchers building structure–activity relationship matrices around the COX-2 benzenesulfonamide binding pocket can use this compound to probe the tolerance for ortho-fluorine and its effect on potency and selectivity versus COX-1. The dicyclopropyl pyrazole core further diversifies the SAR space relative to standard methyl/trifluoromethyl-substituted pyrazoles [2].

Diversification of Screening Libraries with sp³-Rich COX-2 Pharmacophore Mimics

With a fraction sp³ of 0.47, the compound introduces three-dimensional character rarely found in classical diaryl-heterocycle COX-2 inhibitors [1]. This property correlates with improved aqueous solubility, lower melting point, and potentially superior pharmacokinetic profiles according to the 'escape from flatland' concept in medicinal chemistry. Procurement for high-throughput screening libraries seeking COX-2-biased chemical diversity is supported by the compound's favorable physicochemical profile (MW = 349.42, logP = 2.825) [1].

Negative Control or Orthogonal Chemotype Validation in COX-2 Assays

Because the sulfonamide attachment topology is inverted relative to celecoxib (N-ethyl linker vs. direct N-attachment) [2], this compound can serve as an orthogonal chemotype control in COX-2 enzymatic or cellular assays. If the compound shows activity, it validates that the assay detects COX-2 inhibitors beyond the classical 1,5-diarylpyrazole scaffold; if inactive, it provides a negative control demonstrating scaffold specificity of the assay system.

Synthetic Intermediate for Late-Stage Functionalization in Medicinal Chemistry

The 2-fluorobenzenesulfonamide moiety contains a fluorine atom amenable to nucleophilic aromatic substitution or metal-catalyzed cross-coupling for further diversification [3]. The ethyl linker provides a synthetic handle for homologation or introduction of additional functionality. This compound is suitable for medicinal chemistry groups building focused libraries around the pyrazolyl-benzenesulfonamide scaffold for target identification or lead optimization campaigns.

Quote Request

Request a Quote for N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-2-fluorobenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.